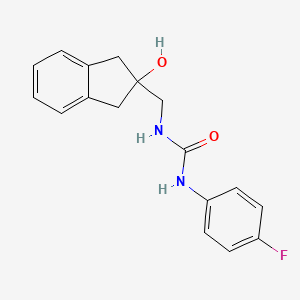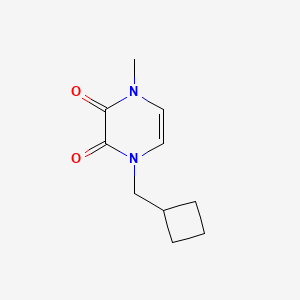![molecular formula C17H13FN2OS2 B2504190 3-{[(4-氟苯基)硫代]甲基}-2,3-二氢-5H-[1,3]噻唑并[2,3-b]喹唑啉-5-酮 CAS No. 477855-97-3](/img/structure/B2504190.png)
3-{[(4-氟苯基)硫代]甲基}-2,3-二氢-5H-[1,3]噻唑并[2,3-b]喹唑啉-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. The presence of a 4-fluorophenyl group and a thiazolo ring suggests potential biological activity, which could be explored for various therapeutic applications.
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves efficient routes such as sulphur arylation reactions and S-arylation methods . These methods are characterized by simple procedures, high conversion rates, and short reaction times. The starting materials and reagents used in these syntheses are typically accessible, making the process feasible for laboratory preparation.
Molecular Structure Analysis
The molecular structures of similar quinazolinone derivatives have been elucidated using techniques such as Raman analysis, nuclear magnetic resonance (NMR), and X-ray crystallography . These compounds crystallize in different systems, such as monoclinic and orthorhombic, with specific space groups and unit cell parameters. The non-hydrogen atoms in these structures are refined anisotropically, and hydrogen atoms are placed theoretically .
Chemical Reactions Analysis
Quinazolinone derivatives exhibit various chemical reactions, including interactions with enzymes such as tyrosinase . These interactions can lead to the inhibition of enzyme activity, which is significant in the context of developing inhibitors for conditions like hyperpigmentation. The inhibitory activity is often quantified using IC50 values, and the mode of inhibition can be determined through kinetic studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are characterized by their empirical formulas, crystal systems, and space groups . The compounds' stability can be inferred from their melting points, and their solubility can be relevant for biological activity. The electrostatic potential surfaces (ESP) derived from density functional theory (DFT) methods provide insights into the electron distribution within the molecule, which is crucial for understanding reactivity and interactions with biological targets .
Relevant Case Studies
Case studies involving quinazolinone derivatives have demonstrated their potential as antibacterial agents and enzyme inhibitors . For instance, some derivatives have been evaluated against bacterial strains, showing promising antibacterial activity. Additionally, certain quinazolinone compounds have been identified as novel tyrosinase inhibitors, which could be further studied for the development of hyperpigmentation drugs . Another study highlighted the H1-antihistaminic activity of triazoloquinazolinone derivatives, suggesting the therapeutic potential of quinazolinone scaffolds in allergy treatment .
科学研究应用
合成和表征
- 合成技术: 研究探索了该化合物的衍生物的各种合成技术。例如,Kut 等人 (2020) 讨论了通过分子内亲电环化合成功能化的 2,3-二氢-5H-[1,3]噻唑并[2,3-b]喹唑啉-5-酮 (Kut, Onysko, & Lendel, 2020)。
- 化学性质: Kut 等人 (2022) 的另一项研究重点是噻唑并喹唑啉基碲化物的合成,展示了这些化合物的化学性质和潜在应用 (Kut, Kut, Onysko, & Lendel, 2022)。
生物和抗菌活性
- 抗菌活性: Alagarsamy 等人 (2016) 合成了一系列衍生物并筛选了它们的抗菌活性,确定了几种具有显着潜力的化合物 (Alagarsamy, Appani, Sulthana, Narendar, & Solomon, 2016)。
- 抗结核药: Nagaladinne 等人 (2020) 对作为有效抗结核药的 N-甲基-2, 3-二氢喹唑啉-4-酮连接的 1,3-噻唑杂化物进行了合成、表征和对接研究 (Nagaladinne, Hindustan, & Nayakanti, 2020)。
药理学评价
- 潜在的 Alpha1-肾上腺素受体拮抗剂: Chern 等人 (1998) 评估了一系列衍生物作为潜在的 alpha1-肾上腺素受体拮抗剂,表明它们在治疗相关疾病方面的潜力 (Chern, Tao, Wang, Gutcait, Liu, Yen, Chien, & Rong, 1998)。
- 抗炎药: Manivannan & Chaturvedi (2012) 探索了使用这些衍生物合成和对接非甾体抗炎药,突出了它们在该领域的潜力 (Manivannan & Chaturvedi, 2012)。
属性
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS2/c18-11-5-7-13(8-6-11)22-9-12-10-23-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNIYDOCQPEBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)
![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)


![N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2504122.png)
![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)
![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)